Chloromethyl methyl sulfide

Catalog No.
S578240
CAS No.
2373-51-5
M.F
C2H5ClS
M. Wt
96.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl methyl sulfide

CAS Number

2373-51-5

Product Name

Chloromethyl methyl sulfide

IUPAC Name

chloro(methylsulfanyl)methane

Molecular Formula

C2H5ClS

Molecular Weight

96.58 g/mol

InChI

InChI=1S/C2H5ClS/c1-4-2-3/h2H2,1H3

InChI Key

JWMLCCRPDOIBAV-UHFFFAOYSA-N

SMILES

CSCCl

Synonyms

Chlorodimethyl sulfide

Canonical SMILES

CSCCl

Organic Synthesis:

  • Methylene Transfer Reagent: CMMS acts as a methylene transfer agent in iron(II)-mediated cyclopropanation reactions. This allows for the introduction of a three-membered carbon ring (cyclopropane) into organic molecules. The process involves the transfer of a methylene group (CH2) from CMMS to another molecule, facilitated by an iron(II) catalyst. [Source: Fisher Scientific - ]
  • Protecting Group for Alcohols: CMMS can be used to protect alcohols as their methylthiomethyl (MTM) ethers. This temporary protection strategy allows for selective modification of other functional groups within the molecule while leaving the alcohol group intact. The MTM group can then be easily removed under mild conditions. [Source: Sigma-Aldrich - ]

Environmental Studies:

While not a major focus, some studies have explored the potential role of CMMS in atmospheric chemistry. Specifically, its interaction with atmospheric oxidants like chlorine and bromine has been investigated to understand its potential contribution to the formation of other atmospheric species. [Source: Physical Chemistry Chemical Physics - ]

Chloromethyl methyl sulfide is an organosulfur compound with the molecular formula C2H5ClS\text{C}_2\text{H}_5\text{ClS} and a CAS number of 2373-51-5. It is characterized by a chloromethyl group attached to a methyl sulfide moiety, making it a colorless to pale yellow liquid with a pungent odor. The compound is soluble in organic solvents and has various applications in organic synthesis and chemical research .

CMMS is a hazardous compound due to the following properties:

  • Toxicity: Limited data exists on the specific toxicity of CMMS. However, its structural similarity to sulfur mustards suggests potential irritant and vesicant properties [].
  • Reactivity: The C-Cl bond makes CMMS highly reactive, posing a risk for uncontrolled reactions.
  • Flammability: Data on flammability is not readily available, but organic sulfides can be flammable.

Safety Precautions:

  • Handle CMMS with appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood.
  • Work in well-ventilated areas to avoid inhalation.
  • Store in a cool, dry place away from incompatible materials.
, primarily due to its reactive chloromethyl group. Key reactions include:

  • Addition Reactions: It can undergo addition reactions with olefins in the presence of sulfuric acid, leading to the formation of various sulfur-containing compounds, such as 3-(methylthio)propionaldehyde .
  • Methylene Transfer: The compound acts as a methylene transfer reagent, particularly in iron(II)-mediated cyclopropanation reactions, where it facilitates the introduction of methylene groups into organic substrates .
  • Reactions with Amides: Chloromethyl methyl sulfide reacts with amides under acidic conditions, yielding methylamides after treatment with Raney nickel, showcasing its utility in amine synthesis .

Chloromethyl methyl sulfide can be synthesized through various methods:

  • Direct Chlorination: One common method involves the chlorination of dimethyl sulfide using chlorine gas or other chlorinating agents.
  • Reaction with Chloromethyl Methyl Ether: Another synthesis route includes reacting chloromethyl methyl ether with sodium sulfide or other sulfur sources to yield chloromethyl methyl sulfide .

These methods highlight the compound's versatility and accessibility for laboratory synthesis.

Chloromethyl methyl sulfide has several notable applications:

  • Organic Synthesis: It serves as a valuable reagent in organic chemistry for introducing sulfur and methylene groups into various organic molecules.
  • Research: The compound is used in chemical research for studying reaction mechanisms involving sulfur compounds and for developing new synthetic methodologies .
  • Industrial Uses: Due to its reactivity, it finds applications in the production of specialty chemicals and intermediates.

While specific interaction studies on chloromethyl methyl sulfide are sparse, its reactivity suggests potential interactions with nucleophiles and electrophiles in organic reactions. The compound's role as a methylene transfer reagent indicates that it can participate in diverse chemical transformations, influencing the reactivity patterns of substrates it interacts with .

Chloromethyl methyl sulfide shares similarities with several other organosulfur compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Dimethyl SulfideC2H6S\text{C}_2\text{H}_6\text{S}Simple structure; used as a solvent and flavoring agent.
Methyl ChlorideCH3Cl\text{CH}_3\text{Cl}Halogenated compound; used as a refrigerant and solvent.
Thioether (e.g., Ethyl Methyl Sulfide)C3H8S\text{C}_3\text{H}_8\text{S}Contains sulfur; less reactive than chlorinated compounds.

Uniqueness of Chloromethyl Methyl Sulfide

Chloromethyl methyl sulfide is unique due to its dual functionality as both a chlorinated compound and a thioether. This combination allows it to act effectively as a methylene transfer reagent while also participating in nucleophilic substitution reactions typical of halogenated compounds. Its specific reactivity profile makes it particularly valuable in synthetic organic chemistry compared to simpler or more stable sulfur compounds.

XLogP3

1.6

Boiling Point

105.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (27.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2373-51-5

Wikipedia

Chloromethyl methyl sulfide

Dates

Modify: 2023-08-15

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